"Piperazine, 1,1'-(1,2-ethanediyl)bis-" chemical properties and structure
"Piperazine, 1,1'-(1,2-ethanediyl)bis-" chemical properties and structure
An In-depth Technical Guide to 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Abstract
This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane, a versatile tertiary amine widely recognized by its common names Triethylenediamine (TEDA) and DABCO. While the systematic name "Piperazine, 1,1'-(1,2-ethanediyl)bis-" is less frequently used, it accurately describes a related dimeric piperazine structure. This document will focus on the more common and commercially significant caged bicyclic compound, DABCO. We will delve into its unique structural features, physicochemical properties, synthesis, and multifaceted applications, particularly its pivotal role as a catalyst and reagent in organic synthesis and polymer chemistry. The narrative is grounded in established scientific principles, supported by authoritative references, and designed to equip researchers and drug development professionals with a thorough understanding of this important chemical entity.
Introduction and Nomenclature
1,4-Diazabicyclo[2.2.2]octane is a bicyclic organic compound that holds a prominent position in both industrial and academic chemistry.[1] Its compact, symmetrical, and sterically hindered structure underpins its unique reactivity as a non-nucleophilic base and a potent nucleophilic catalyst.[2][3] While its IUPAC name is 1,4-Diazabicyclo[2.2.2]octane, it is ubiquitously known in the scientific and industrial communities by the acronyms DABCO or TEDA (Triethylenediamine).[1] It is important to distinguish this caged structure from the linear dimer "Piperazine, 1,1'-(1,2-ethanediyl)bis-", which has a different chemical structure and properties.[4][5]
| Identifier | Value |
| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane |
| Common Names | Triethylenediamine (TEDA), DABCO |
| CAS Number | 280-57-9[1] |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
Chemical Structure and Bonding
The structure of DABCO is highly symmetrical and cage-like, which is the source of its remarkable properties. It is an organic heterobicyclic compound where a piperazine ring is bridged by an ethane-1,2-diyl group between the nitrogen atoms at positions 1 and 4.[6] This rigid structure locks the lone pairs of the nitrogen atoms in an exposed and sterically unhindered position, making them highly available for nucleophilic attack or protonation.[2][3]
A notable feature of DABCO's structure is that the methylene hydrogens on the three ethylene bridges are eclipsed. Consequently, the three fused diazacyclohexane rings adopt a boat conformation, a deviation from the more stable chair conformation typically seen in cyclohexane derivatives.
Caption: 3D representation of the caged structure of DABCO.
Physicochemical Properties
DABCO is a white to light yellow crystalline solid at room temperature.[7][8] It is hygroscopic, readily absorbing moisture from the air, and is known to sublime easily due to its relatively high melting point and low boiling point.[9] It is highly soluble in water and polar organic solvents like ethanol.[9]
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Solubility | Soluble in water, ethanol, aromatic hydrocarbons, and ketones. | [9] |
| pKa (conjugate acid) | 3.0, 8.8 | [1] |
| Flash Point | 62 °C | [1] |
Spectral Data: Comprehensive spectral data for DABCO, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry, are readily available in public databases for structural confirmation.[10][11][12][13]
Synthesis and Manufacturing
Industrially, DABCO is synthesized from various starting materials, with reactions often carried out in the gas phase over heterogeneous catalysts.[14] Common precursors include ethylenediamine (EDA), ethanolamine, diethanolamine, or piperazine.[14][15] Zeolites, particularly those of the pentasil type (like ZSM-5), are frequently employed as catalysts due to their shape-selective properties which favor the formation of the bicyclic structure.[14][16]
The synthesis typically involves passing the amine-containing feedstock, often diluted with water or ammonia, over a fixed-bed catalyst at elevated temperatures (300-450 °C).[14][17] The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity towards TEDA.[14]
Generalized Synthesis Scheme:
Caption: Common precursors and conditions for DABCO synthesis.
Reactivity and Catalytic Activity
DABCO's utility in organic synthesis stems from its dual role as a potent nucleophile and a sterically hindered, non-nucleophilic base.[2][3] This versatility allows it to catalyze a vast array of organic transformations.[18][19]
As a Nucleophilic Catalyst
The unhindered nitrogen atoms make DABCO an excellent nucleophilic catalyst. A prime example is its use in the Baylis-Hillman reaction , which forms a C-C bond between an aldehyde and an activated alkene.[1][17] In this reaction, DABCO first adds to the activated alkene (Michael addition) to form a zwitterionic intermediate, which then attacks the aldehyde. Subsequent elimination of DABCO regenerates the catalyst and yields the final product.
Caption: Simplified catalytic cycle of the Baylis-Hillman reaction.
As a Base Catalyst
DABCO is widely used as a base catalyst in the production of polyurethanes.[7][8] It efficiently catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to the formation of polyurethane foams.[7] Its high catalytic activity allows for rapid curing and improved product quality in a variety of applications, from flexible foams in mattresses to rigid insulation.[8]
As a Lewis Base and Ligand
As an unhindered amine, DABCO is a strong Lewis base and can act as a ligand in coordination chemistry.[1][17] It forms stable complexes with various transition metals and can serve as both a base and a ligand in metal-catalyzed reactions, such as palladium and copper-catalyzed coupling reactions.[20] It also forms crystalline adducts with molecules like hydrogen peroxide and sulfur dioxide.[1][17]
Applications in Research and Drug Development
The versatility of DABCO makes it an indispensable tool for researchers and drug development professionals.
-
Organic Synthesis: It is a low-cost, non-toxic, and environmentally friendly organocatalyst used in a multitude of reactions, including cycloadditions, coupling reactions, oxidations, and the synthesis of complex heterocyclic compounds.[2][3]
-
Polymer Chemistry: Beyond polyurethanes, DABCO is used as a catalyst for ethylene polymerization and ethylene oxide polymerization.[9]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate and catalyst in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides.[8]
-
Antioxidant Properties: DABCO and related amines are effective quenchers of singlet oxygen and act as antioxidants.[1][17] This property is utilized to improve the lifetime of fluorescent dyes, making it a valuable reagent in fluorescence microscopy.[1][17]
-
Reagent for Specific Transformations: The reagent Selectfluor, a powerful electrophilic fluorinating agent, is derived from the alkylation and subsequent fluorination of DABCO.[1]
Safety and Handling
While DABCO is considered relatively non-toxic, proper safety precautions are essential during its handling and storage.[18][19]
-
Hazards: DABCO is a flammable solid and can cause skin and serious eye irritation.[21] It is harmful if swallowed.[21] As a hygroscopic substance, it readily absorbs moisture and carbon dioxide from the air.[9][22]
-
Personal Protective Equipment (PPE): When handling DABCO, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[8][23] Work should be conducted in a well-ventilated area.[24]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers to protect from moisture and air.[8][25] Keep away from heat, sparks, and open flames.[25]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes.[26][27] If inhaled, move to fresh air.[26] If swallowed, rinse mouth and seek medical attention.[21]
Conclusion
1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) is a cornerstone of modern chemical synthesis and polymer production. Its unique, highly symmetric, and sterically accessible bicyclic amine structure confers remarkable properties as both a nucleophilic catalyst and a non-nucleophilic base. From its critical role in the multi-billion dollar polyurethane industry to its widespread use as a versatile and eco-friendly catalyst in the synthesis of fine chemicals and pharmaceuticals, DABCO's importance cannot be overstated. A thorough understanding of its structure, properties, and reactivity is crucial for any scientist or researcher aiming to leverage its capabilities in their work.
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